molecular formula C5H7F6N B1610379 4,4,4-Trifluoro-3-trifluoromethyl-butylamine CAS No. 954238-58-5

4,4,4-Trifluoro-3-trifluoromethyl-butylamine

Cat. No.: B1610379
CAS No.: 954238-58-5
M. Wt: 195.11 g/mol
InChI Key: JLTQPWIPCCFXIX-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-trifluoromethyl-butylamine is a fluorinated amine compound characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine typically involves the introduction of trifluoromethyl groups into a butylamine backbone. One common method includes the reaction of 3-trifluoromethyl-1-butanol with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Trifluoromethyl ketones or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4,4,4-Trifluoro-3-trifluoromethyl-butylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of novel materials with enhanced chemical resistance and stability.

Biology: The compound’s fluorinated nature allows it to interact uniquely with biological systems, making it a candidate for the development of enzyme inhibitors or receptor modulators. Its potential use in drug discovery is being explored for targeting specific biological pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to enhance the metabolic stability and bioavailability of drugs makes it a promising candidate in pharmaceutical research.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its application in the development of high-performance polymers and coatings is of particular interest due to its chemical inertness and thermal stability.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-trifluoromethyl-butylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate, as it can modulate the activity of specific proteins and pathways involved in disease processes.

Comparison with Similar Compounds

    4,4,4-Trifluoro-3-trifluoromethyl-butanol: Similar in structure but with a hydroxyl group instead of an amine.

    4,4,4-Trifluoro-3-trifluoromethyl-butanoic acid: Contains a carboxylic acid group, offering different reactivity and applications.

    3,3,3-Trifluoro-2-trifluoromethyl-propylamine: A shorter chain analogue with similar fluorinated properties.

Uniqueness: 4,4,4-Trifluoro-3-trifluoromethyl-butylamine stands out due to its specific combination of trifluoromethyl groups and an amine functionality. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high chemical stability and resistance to metabolic degradation.

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6N/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQPWIPCCFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435625
Record name 4,4,4-Trifluoro-3-(trifluoromethyl)-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-58-5
Record name 4,4,4-Trifluoro-3-(trifluoromethyl)-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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